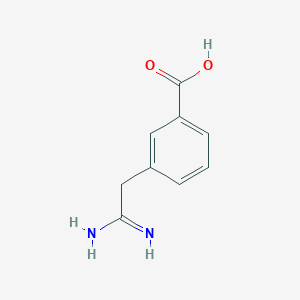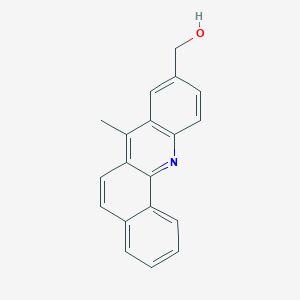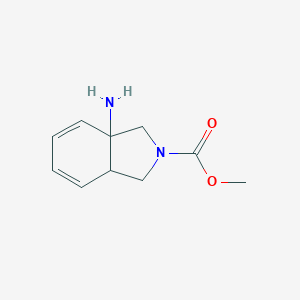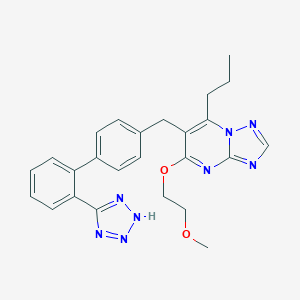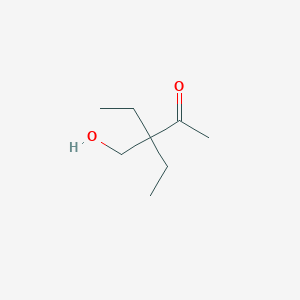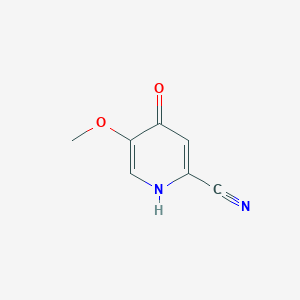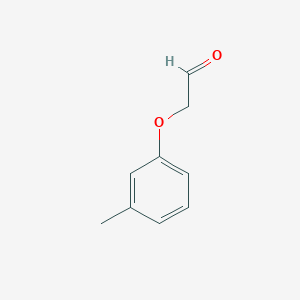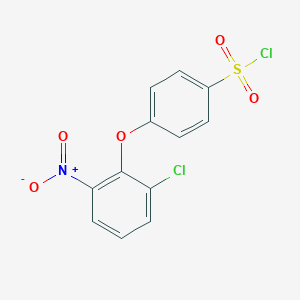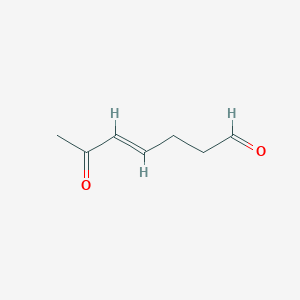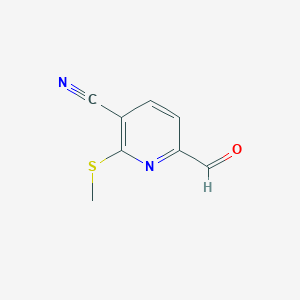
6-Formyl-2-(methylsulfanyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinonitrile derivatives have attracted attention for their potential applications in various fields, including luminescent materials, pharmaceuticals, and organic synthesis. Their structural diversity and chemical reactivity make them subjects of interest in both academic and applied research.
Synthesis Analysis
A study by Farhanullah et al. (2003) outlines an efficient synthesis of aminonicotinonitriles, including derivatives that might share similarities with the target compound through base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide and ammonium carbonate (Farhanullah et al., 2003).
Molecular Structure Analysis
The molecular structure and conformation of ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate have been studied, revealing insights into bond lengths, molecular conformations, and crystal structures. This analysis may offer parallels to the structural understanding of 6-Formyl-2-(methylsulfanyl)nicotinonitrile (Cobo et al., 2008).
Chemical Reactions and Properties
The reactivity and chemical properties of nicotinonitriles, including those with substitutions at the methylsulfanyl group, have been explored. This research can provide foundational knowledge on how substitutions affect chemical behavior and reactivity (Teague, 2008).
Physical Properties Analysis
While specific studies on the physical properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile were not identified, research on similar compounds, such as the luminescent properties and solvatochromic effects of nicotinonitrile derivatives, provides valuable insights into how structural elements influence physical characteristics (Ahipa et al., 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research has shown that derivatives of 6-Formyl-2-(methylsulfanyl)nicotinonitrile can be synthesized through various chemical reactions and used as intermediates in the preparation of complex heterocyclic compounds. For instance, Anabha et al. (2007) describe the cyclization of Knoevenagel adducts to afford nicotinonitriles, which can further undergo transformation in the presence of aqueous ammonia or Vilsmeier reagent to produce aminonicotinonitriles or chlorinated derivatives, respectively (Anabha, Nirmala, Thomas, & Asokan, 2007). Pratap et al. (2007) developed an innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids through nucleophile-induced ring transformation, highlighting the compound's versatility in organic synthesis (Pratap, Farahanullah, Raghunandan, Maulik, & Ram, 2007).
Antiprotozoal Activity
Ismail et al. (2003) reported on the synthesis of a compound from 6-(furan-2-yl)nicotinonitrile and its subsequent evaluation for antiprotozoal activity. The study found significant efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, showcasing the potential of nicotinonitrile derivatives in medicinal chemistry (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Structural and Optical Nature
The structural and optical properties of α-Formylketene dithioacetal derivatives, related to 6-Formyl-2-(methylsulfanyl)nicotinonitrile, have been explored, revealing insights into their crystalline structure and non-linear optical nature. Joy et al. (2016) conducted a study on a representative compound, unveiling its structural peculiarities and optical behaviors, which could be significant in the development of optical materials (Joy, Alex, Malayan, Sudarsanakumar, & Mathews, 2016).
Antioxidant and Anticancer Assessment
Research into the antioxidant and anticancer properties of nicotinonitrile derivatives has also been conducted. Gouda et al. (2016) synthesized and evaluated the antioxidant activity of some nicotinonitrile compounds, demonstrating their potential as bioactive molecules (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016). Similarly, Mansour et al. (2021) explored the synthesis and anticancer assessment of new 2-amino-3-cyanopyridine derivatives, indicating the versatility of nicotinonitrile derivatives in developing therapeutic agents (Mansour, Sayed, Marzouk, & Shaban, 2021).
Propriétés
IUPAC Name |
6-formyl-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c1-12-8-6(4-9)2-3-7(5-11)10-8/h2-3,5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGVOMZGBKLUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384077 |
Source


|
| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formyl-2-(methylsulfanyl)nicotinonitrile | |
CAS RN |
175277-27-7 |
Source


|
| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

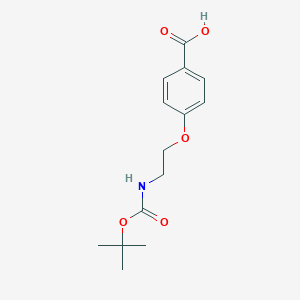
![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
